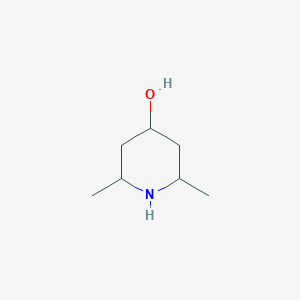

2,6-Dimethylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVEYRBXJCBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376308 | |

| Record name | 2,6-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4733-70-4 | |

| Record name | 2,6-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dimethylpiperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in public domains, this guide combines established information with predicted properties and generalized experimental protocols based on analogous compounds.

Chemical Identity and Physical Properties

This compound, with the CAS number 4733-70-4, is a heterocyclic compound featuring a piperidine ring substituted with two methyl groups at positions 2 and 6, and a hydroxyl group at position 4. It is commercially available as a mixture of diastereomers.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2,6-Dimethyl-4-hydroxypiperidine, 2,6-Lupetidin-4-ol | [1] |

| CAS Number | 4733-70-4 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2, H-6 | 3.0 - 3.4 | m | - |

| H-4 | 3.8 - 4.2 | m | - |

| H-3, H-5 (axial) | 1.2 - 1.6 | m | - |

| H-3, H-5 (equatorial) | 1.8 - 2.2 | m | - |

| CH₃ (at C2, C6) | 1.0 - 1.3 | d | ~6-7 |

| NH | 1.5 - 2.5 | br s | - |

| OH | 2.0 - 4.0 | br s | - |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | 50 - 55 |

| C-4 | 65 - 70 |

| C-3, C-5 | 40 - 45 |

| CH₃ (at C2, C6) | 20 - 25 |

IR Spectroscopy (Predicted)

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amine) | 3200 - 3500 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

Mass Spectrometry (Predicted)

In mass spectrometry using electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a hydroxyl group ([M-17]⁺), or water ([M-18]⁺).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies based on established procedures for similar substituted piperidine derivatives.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one. This precursor can be synthesized via a Mannich-type reaction.

References

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,6-dimethylpiperidin-4-ol. The document details the synthesis, stereochemical considerations, and spectroscopic analysis of this piperidine derivative. A particular focus is placed on the differentiation of its cis and trans diastereomers through nuclear magnetic resonance (NMR) spectroscopy. Experimental protocols for synthesis and analysis are provided, and quantitative data are summarized for clarity. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Substituted piperidin-4-ols, in particular, are important intermediates and pharmacophores in the development of new therapeutic agents.[1][4] this compound (C₇H₁₅NO) is a chiral piperidine derivative that exists as a pair of diastereomers: cis and trans. The precise stereochemistry of these isomers is crucial as it significantly influences their biological activity and pharmacological properties. Therefore, unambiguous structure elucidation and stereochemical assignment are paramount.

This guide will systematically cover the key aspects of the structure elucidation of this compound, from its synthesis to its detailed spectroscopic characterization.

Synthesis and Stereochemistry

The most common and efficient route for the synthesis of this compound is the catalytic hydrogenation of the corresponding pyridine precursor, 2,6-dimethylpyridin-4-one.[5] This reduction typically yields a mixture of the cis and trans diastereomers.[6]

The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. Subsequent separation of the diastereomers is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[7][8][9]

The stereochemistry of the isomers is defined by the relative orientation of the two methyl groups at positions 2 and 6. In the chair conformation of the piperidine ring:

-

cis-isomer: One methyl group is in an axial position and the other is in an equatorial position.

-

trans-isomer: Both methyl groups are in equatorial positions (the more stable conformation) or both are in axial positions (less stable).

The conformational preference of the hydroxyl group at C-4 (axial vs. equatorial) also contributes to the overall stability and spectroscopic properties of the isomers.

Spectroscopic Analysis for Structure Elucidation

A combination of spectroscopic techniques is employed to determine the structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation.

3.1.1. ¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the protons at C-2, C-4, and C-6, and the methyl protons.

| Proton | Expected Chemical Shift (ppm) - cis-isomer | Expected Chemical Shift (ppm) - trans-isomer | Key Coupling Constants (Hz) |

| H-2, H-6 | Broader multiplet | Sharper multiplet | J(H_ax, H_ax) ≈ 10-13 Hz; J(H_ax, H_eq) ≈ 2-5 Hz; J(H_eq, H_eq) ≈ 2-5 Hz |

| H-4 | Complex multiplet | Complex multiplet | The width and multiplicity of this signal are indicative of the axial/equatorial nature of the hydroxyl group. |

| -CH₃ | Two distinct doublets | One doublet (for the diequatorial conformer) | ~6-7 Hz |

| -OH | Broad singlet, exchangeable with D₂O | Broad singlet, exchangeable with D₂O | - |

| -NH | Broad singlet, exchangeable with D₂O | Broad singlet, exchangeable with D₂O | - |

trans-isomer: In its preferred diequatorial conformation, the molecule is symmetrical, leading to equivalent chemical shifts for the two methyl groups and the protons at C-2/C-6 and C-3/C-5. The coupling constants between the axial and equatorial protons on the same carbon and adjacent carbons are characteristic of a chair conformation.

cis-isomer: The asymmetry of the cis-isomer (one axial and one equatorial methyl group) results in a more complex spectrum with distinct signals for the two methyl groups and non-equivalent protons on the piperidine ring. The analysis of the coupling constants, particularly the large diaxial couplings, is crucial for confirming the stereochemistry.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry.

| Carbon | Expected Chemical Shift (ppm) - cis-isomer | Expected Chemical Shift (ppm) - trans-isomer |

| C-2, C-6 | Two distinct signals | One signal |

| C-3, C-5 | Two distinct signals | One signal |

| C-4 | Signal influenced by the orientation of the -OH group | Signal influenced by the orientation of the -OH group |

| -CH₃ | Two distinct signals | One signal |

The number of signals in the ¹³C NMR spectrum is a clear indicator of the symmetry of the molecule. The symmetrical trans-isomer will show fewer signals than the asymmetrical cis-isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

| O-H (alcohol) | 3550 - 3200 (broad, strong) |

| N-H (secondary amine) | 3500 - 3300 (medium, may be broad) |

| C-H (alkane) | 2950 - 2850 (strong) |

| C-N | 1250 - 1000 (medium) |

| C-O | 1300 - 1000 (strong) |

The presence of broad absorption bands for the O-H and N-H stretches confirms the presence of the hydroxyl and secondary amine groups.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 129.20 g/mol ), the molecular ion peak (M⁺) is expected at m/z 129. The fragmentation pattern can provide further structural information.[13][14][15] Common fragmentation pathways for piperidine derivatives include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol describes the catalytic hydrogenation of 2,6-dimethylpyridin-4-one.

Materials:

-

2,6-Dimethylpyridin-4-one

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite®

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a high-pressure reactor vessel, dissolve 2,6-dimethylpyridin-4-one in glacial acetic acid.

-

Carefully add the PtO₂ catalyst to the solution.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated solution of NaHCO₃ until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans diastereomers.

Separation of Diastereomers

The crude mixture of diastereomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes). The separation should be monitored by thin-layer chromatography (TLC).

Spectroscopic Measurements

NMR Spectroscopy:

-

Dissolve the purified samples of each isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy:

-

Acquire the IR spectrum of each isomer using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.

Mass Spectrometry:

-

Obtain the mass spectrum of each isomer using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Biological Significance and Future Directions

While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of substituted piperidin-4-ols has been investigated for a range of biological activities, including but not limited to, antiviral, antibacterial, and receptor agonist/antagonist properties.[1][4] The structural and stereochemical information detailed in this guide is a critical prerequisite for any investigation into the biological activity and mechanism of action of this compound and its derivatives. Future research could focus on the synthesis of enantiomerically pure isomers and their evaluation in various biological assays to explore their therapeutic potential.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a combination of synthesis, separation, and comprehensive spectroscopic analysis. NMR spectroscopy, in particular, is indispensable for the unambiguous assignment of the cis and trans stereochemistry. The detailed protocols and data interpretation guidelines presented in this technical guide provide a solid framework for researchers working with this and related piperidine derivatives, facilitating further exploration of their chemical and biological properties.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Dimethyl-4-piperidinol (Mixture of Diastereomers) [lgcstandards.com]

- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylpiperidin-4-ol from 2,6-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2,6-dimethylpiperidin-4-ol, a valuable building block in medicinal chemistry, starting from the readily available 2,6-lutidine. The synthesis is a multi-step process involving the formation of a key intermediate, 2,6-dimethyl-4-pyridone, followed by its complete reduction. This document details the proposed reaction mechanism, comprehensive experimental protocols, and collated quantitative data to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The direct conversion of 2,6-lutidine to this compound is not a well-documented transformation. A more practical and scientifically sound approach involves a three-step synthesis:

-

N-Oxidation: The initial step is the oxidation of the nitrogen atom in the 2,6-lutidine ring to form 2,6-lutidine N-oxide. This activates the pyridine ring for subsequent functionalization.

-

Rearrangement to Pyridone: The 2,6-lutidine N-oxide is then rearranged to introduce a hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the more stable 2,6-dimethyl-4-pyridone.

-

Catalytic Hydrogenation: The final step involves the complete reduction of the 2,6-dimethyl-4-pyridone intermediate. This single, robust step reduces both the aromaticity of the pyridine ring and the ketone functionality to yield the target this compound.

An alternative and well-established method for the synthesis of the key intermediate, 2,6-dimethyl-4-pyridone, from dehydroacetic acid is also presented for consideration, should the synthesis from 2,6-lutidine prove to be low-yielding or challenging.[1]

Detailed Synthetic Pathway and Mechanisms

The overall synthetic transformation can be visualized as follows:

Figure 1: Proposed synthetic pathway from 2,6-Lutidine to this compound.

Step 1: N-Oxidation of 2,6-Lutidine

The N-oxidation of 2,6-lutidine is typically achieved using a peroxy acid, which can be generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid.[2] The electrophilic oxygen of the peroxy acid is transferred to the nucleophilic nitrogen atom of the pyridine ring.

Step 2: Rearrangement of 2,6-Lutidine N-oxide

The rearrangement of pyridine N-oxides can be induced by reagents like acetic anhydride. The mechanism involves the acylation of the N-oxide oxygen, followed by a nucleophilic attack of the acetate ion at the 4-position of the pyridine ring. Subsequent elimination and hydrolysis yield the 4-hydroxypyridine, which tautomerizes to the more stable 4-pyridone.[3][4]

Step 3: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

The reduction of both the pyridone ring and the ketone functionality can be accomplished in a single step via catalytic hydrogenation.[5] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine derivatives.[6][7] The reaction is typically carried out under hydrogen pressure in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.

Experimental Protocols

Protocol for the N-Oxidation of 2,6-Lutidine

-

Materials: 2,6-Lutidine, glacial acetic acid, 30% hydrogen peroxide.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-lutidine (1.0 eq).

-

Add glacial acetic acid (2.5-3.0 eq).

-

Slowly add 30% hydrogen peroxide (1.5-2.0 eq) to the stirred solution. The addition is exothermic and may require external cooling to maintain the temperature below 80°C.

-

After the initial exothermic reaction subsides, heat the mixture to 70-80°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic acid and water under reduced pressure.

-

The crude 2,6-lutidine N-oxide can be purified by distillation under high vacuum or by recrystallization.

-

Protocol for the Rearrangement of 2,6-Lutidine N-oxide to 2,6-Dimethyl-4-pyridone

-

Materials: 2,6-Lutidine N-oxide, acetic anhydride.

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-lutidine N-oxide (1.0 eq) in acetic anhydride (3.0-5.0 eq).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude 2,6-dimethyl-4-pyridone.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

-

Protocol for the Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

-

Materials: 2,6-Dimethyl-4-pyridone, Platinum(IV) oxide (PtO₂), glacial acetic acid.

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 2,6-dimethyl-4-pyridone (1.0 eq) in glacial acetic acid.

-

Add Platinum(IV) oxide (PtO₂) catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 24-48 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Remove the acetic acid from the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be purified by recrystallization or column chromatography.

-

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for each step of the synthesis.

Table 1: N-Oxidation of 2,6-Lutidine

| Parameter | Value | Reference |

| Reagents | 2,6-Lutidine, H₂O₂, Acetic Acid | [2] |

| Stoichiometry | 1.0 eq : 1.5-2.0 eq : 2.5-3.0 eq | Adapted from[8] |

| Temperature | 70-80 °C | Adapted from[8] |

| Reaction Time | Several hours | Adapted from[8] |

| Typical Yield | > 80% | General expectation |

Table 2: Rearrangement of 2,6-Lutidine N-oxide

| Parameter | Value | Reference |

| Reagents | 2,6-Lutidine N-oxide, Acetic Anhydride | [3][4] |

| Stoichiometry | 1.0 eq : 3.0-5.0 eq | General procedure |

| Temperature | Reflux | General procedure |

| Reaction Time | Several hours | General procedure |

| Typical Yield | Moderate to good | General expectation |

Table 3: Catalytic Hydrogenation of 2,6-Dimethyl-4-pyridone

| Parameter | Value | Reference |

| Reagents | 2,6-Dimethyl-4-pyridone, H₂, PtO₂ | [6][7] |

| Catalyst Loading | 1-5 mol% | General practice |

| Solvent | Glacial Acetic Acid | [6][7] |

| H₂ Pressure | 50-70 bar | [6][7] |

| Temperature | Room Temperature to 60 °C | General practice |

| Reaction Time | 24-48 hours | General practice |

| Typical Yield | High | [6][7] |

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,6-dimethylpiperidin-4-ol, a substituted piperidine of interest in medicinal chemistry and organic synthesis. Due to the presence of three stereocenters, this compound exists as four distinct stereoisomers: a pair of enantiomers of the cis-diastereomer and a pair of enantiomers of the trans-diastereomer. The spatial arrangement of the methyl and hydroxyl groups significantly influences the molecule's physicochemical properties and biological activity.

Stereochemistry and Conformational Analysis

This compound possesses chiral centers at carbons 2, 4, and 6. This gives rise to two diastereomeric pairs of enantiomers:

-

cis-isomer: The methyl groups at C2 and C6 are on the same side of the piperidine ring. This diastereomer exists as a pair of enantiomers: (2R,4r,6S)-2,6-dimethylpiperidin-4-ol and its non-superimposable mirror image, (2S,4s,6R)-2,6-dimethylpiperidin-4-ol. The cis-isomer is achiral and a meso compound.

-

trans-isomer: The methyl groups at C2 and C6 are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (2R,4r,6R)-2,6-dimethylpiperidin-4-ol and (2S,4s,6S)-2,6-dimethylpiperidin-4-ol.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The relative orientation of the substituents (axial vs. equatorial) dictates the conformational stability of each stereoisomer. For the cis-isomer, a chair conformation with both methyl groups in equatorial positions is generally favored. In the trans-isomer, one methyl group must occupy an axial position, leading to a different conformational energy profile.

Synthesis and Stereoselective Strategies

The synthesis of this compound stereoisomers typically starts from 2,6-dimethylpyridin-4-ol or 2,6-dimethylpiperidin-4-one. The stereochemical outcome of the synthesis is highly dependent on the chosen reagents and reaction conditions.

Experimental Protocol: Diastereoselective Reduction of 2,6-Dimethylpiperidin-4-one

A common strategy to obtain the different diastereomers of this compound is the stereoselective reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one. The choice of reducing agent can influence the facial selectivity of the hydride attack on the carbonyl group.

Objective: To synthesize a mixture of cis- and trans-2,6-dimethylpiperidin-4-ol.

Materials:

-

2,6-Dimethylpiperidin-4-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Dissolve 2,6-dimethylpiperidin-4-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Neutralize the aqueous residue with a sodium hydroxide solution and then extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the cis and trans diastereomers of this compound.

Expected Outcome: This reduction typically yields a mixture of the cis and trans isomers. The diastereomeric ratio can be influenced by the steric hindrance of the reducing agent and the conformational equilibrium of the piperidinone starting material.

Separation and Resolution of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for their individual characterization and biological evaluation.

Experimental Protocol: Separation of Diastereomers by Column Chromatography

Objective: To separate the cis and trans diastereomers of this compound.

Materials:

-

Mixture of cis- and trans-2,6-dimethylpiperidin-4-ol

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent peak tailing)

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent.

-

Dissolve the crude mixture of diastereomers in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.

Experimental Protocol: Chiral Resolution of trans-2,6-Dimethylpiperidin-4-ol

The racemic mixture of the trans-enantiomers can be resolved into individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Objective: To resolve the racemic mixture of trans-2,6-dimethylpiperidin-4-ol.

Materials:

-

Racemic trans-2,6-dimethylpiperidin-4-ol

-

Chiral resolving agent (e.g., (+)-tartaric acid or (-)-tartaric acid)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

-

Dissolve the racemic trans-2,6-dimethylpiperidin-4-ol in a minimal amount of a suitable hot solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with heating.

-

Mix the two hot solutions and allow the mixture to cool slowly to room temperature, and then in a refrigerator, to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

The enantiomeric purity of the crystallized diastereomeric salt can be improved by recrystallization.

-

Liberate the free base of the resolved enantiomer by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

Characterization and Data Presentation

The individual stereoisomers are characterized by various analytical techniques, with NMR spectroscopy being particularly powerful for determining their relative stereochemistry and conformational preferences.

Table 1: Physicochemical and Spectroscopic Data of this compound Stereoisomers

| Property | cis-(2R,6S)-isomer | (+)-trans-(2R,6R)-isomer | (-)-trans-(2S,6S)-isomer |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Optical Rotation [α]D | 0° (meso compound) | Data not available | Data not available |

| ¹H NMR (δ, ppm) | Data not available | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available | Data not available |

Biological Activity

While the biological activities of many substituted piperidines have been explored, specific data on the individual stereoisomers of this compound are not extensively reported. It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as receptors and enzymes. Therefore, the separation and individual biological evaluation of these stereoisomers are crucial for any drug discovery and development program.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis, separation, and characterization of the stereoisomers of this compound.

Caption: Synthetic workflow for the preparation of a mixture of this compound stereoisomers.

Caption: Workflow for the separation and resolution of this compound stereoisomers.

Conclusion

This technical guide outlines the key stereochemical features, synthetic approaches, and separation strategies for the stereoisomers of this compound. While detailed experimental data for the isolated stereoisomers is sparse in the literature, the provided protocols offer a solid foundation for their preparation and characterization. The importance of stereochemistry in drug action underscores the necessity of isolating and individually evaluating each stereoisomer to fully understand its biological potential. Further research is warranted to elucidate the specific pharmacological profiles of these compounds.

In-Depth Technical Guide: Physicochemical and Biological Profile of 2,6-Dimethyl-4-hydroxypiperidine (CAS 4733-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxypiperidine, identified by the CAS number 4733-70-4, is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] The rigid, saturated heterocyclic ring of piperidine allows for the precise spatial orientation of functional groups, making it a valuable scaffold in drug design. This technical guide provides a comprehensive overview of the available physicochemical properties, synthetic approaches, and potential biological activities of 2,6-Dimethyl-4-hydroxypiperidine, aimed at supporting further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of 2,6-Dimethyl-4-hydroxypiperidine are summarized in the table below. These characteristics are essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 4733-70-4 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | Calculated |

| Appearance | Off-White Solid | [3] |

| Melting Point | 132.5 °C | [3] |

| Boiling Point | 201.7±15.0 °C (Predicted) | [3] |

| Density | 0.926±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa | 14.97±0.60 (Predicted) | [3] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

Chemical Synthesis

General Experimental Protocol: Synthesis of 4-Hydroxypiperidine Derivatives

This protocol is adapted from a patented procedure for the synthesis of various 4-hydroxypiperidine derivatives and may require optimization for the specific synthesis of 2,6-Dimethyl-4-hydroxypiperidine.[4]

Materials:

-

A suitable γ,δ-unsaturated amine precursor

-

An appropriate aldehyde (e.g., acetaldehyde for introducing a methyl group at the 2-position)

-

Hydrochloric acid (1N solution)

-

Potassium carbonate solution (50%)

-

Ether

-

Water

Procedure:

-

Dissolve the γ,δ-unsaturated amine in 1N hydrochloric acid.

-

Add the aldehyde to the acidic solution.

-

Heat the reaction mixture at 80-90°C for an extended period (e.g., 2-3 days), with vigorous stirring.

-

After cooling, filter any resinous impurities.

-

Render the solution alkaline by the addition of a 50% potassium carbonate solution.

-

The product may separate as a crystalline solid or an oil. If it is an oil, extract the aqueous layer with ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

A generalized workflow for the synthesis of 4-hydroxypiperidine derivatives.

Biological Activity and Potential Applications

Specific biological activity data for 2,6-Dimethyl-4-hydroxypiperidine is limited. However, the broader class of piperidine-containing compounds exhibits a wide range of pharmacological properties, suggesting potential areas of investigation for this molecule.

| Potential Biological Activity | Description | Key Molecular Targets/Pathways |

| Anticancer | Piperidine derivatives have been shown to induce apoptosis and inhibit cell migration in various cancer cell lines.[1][5] | STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK[5] |

| Antiviral | Certain piperidine alkaloids have demonstrated inhibitory activity against various viruses.[6] | Viral entry and replication proteins |

| Neuroprotective | Piperine, a piperidine alkaloid, has been shown to protect neurons by upregulating signaling pathways like Akt and GSK-3β.[7] | Akt/GSK-3β signaling pathway[7] |

| Analgesic | 4-Hydroxypiperidine derivatives are important intermediates in the synthesis of morphine-like analgesics.[4] | Opioid receptors |

| Histamine H3 Receptor Antagonism | Substituted 4-hydroxypiperidines are potent antagonists of the human H3 receptor, with potential applications in neurological disorders.[8] | Histamine H3 receptor |

| Glutaminase (GAC) Inhibition | Certain 4-hydroxypiperidine derivatives act as allosteric inhibitors of GAC, a target in cancer therapy. | Glutaminase (GAC) |

Potential Mechanism of Action: Modulation of Cell Signaling Pathways

Based on the activities of related piperidine alkaloids like piperine, 2,6-Dimethyl-4-hydroxypiperidine could potentially modulate key signaling pathways involved in cell survival, proliferation, and inflammation. For instance, the PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition is a key strategy in cancer therapy.

Hypothetical inhibition of the PI3K/Akt signaling pathway by a piperidine derivative.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 2,6-Dimethyl-4-hydroxypiperidine (CAS 4733-70-4) is currently available in public databases. The following data for structurally related compounds are provided for reference and to aid in the characterization of 2,6-Dimethyl-4-hydroxypiperidine.

1H NMR of 2,6-Dimethylpiperidine

-

1H NMR (90 MHz, CDCl₃): Chemical shifts are observed at approximately 2.64, 1.75, 1.59, 1.37, 1.30, 1.059, and 0.98 ppm.[9]

13C NMR of 4-Hydroxypiperidine

-

13C NMR: Characteristic peaks for the piperidine ring carbons are expected in the range of 30-70 ppm.[10]

IR Spectrum of 2,6-Dimethylpiperidine

-

IR Spectroscopy: An IR spectrum for 2,6-dimethylpiperidine is available and shows characteristic C-H and N-H stretching and bending vibrations.[11]

Mass Spectrum of 4-Hydroxypiperidine

-

Mass Spectrometry (Electron Ionization): The mass spectrum of 4-hydroxypiperidine is available in the NIST WebBook.[12]

Conclusion

2,6-Dimethyl-4-hydroxypiperidine is a piperidine derivative with potential for further investigation in drug discovery and development. While its specific biological activities and mechanisms of action are yet to be fully elucidated, the known pharmacological profile of the broader piperidine class suggests that it could be a valuable scaffold for developing novel therapeutics, particularly in the areas of oncology, neuropharmacology, and infectious diseases. The lack of detailed synthetic protocols and comprehensive spectroscopic data highlights the need for further fundamental chemical research on this compound. This guide provides a starting point for researchers interested in exploring the potential of 2,6-Dimethyl-4-hydroxypiperidine.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dimethyl-4-piperidinol (Mixture of Diastereomers) [lgcstandards.com]

- 3. 4733-70-4 CAS MSDS (2,6-DIMETHYL-4-HYDROXYPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,6-Dimethylpiperidine(504-03-0) IR Spectrum [m.chemicalbook.com]

- 12. 4-Hydroxypiperidine [webbook.nist.gov]

2,6-Dimethylpiperidin-4-ol molecular weight and formula

An In-depth Technical Guide on 2,6-Dimethylpiperidin-4-ol

This guide provides comprehensive technical information on this compound, targeting researchers, scientists, and professionals in the field of drug development. It includes key molecular data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is crucial for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.2 g/mol |

Experimental Protocol: Synthesis of this compound

This section outlines a detailed methodology for the synthesis of this compound via the catalytic hydrogenation of 2,6-dimethyl-4-pyridone. This method is a robust and common approach for the reduction of substituted pyridines to their corresponding piperidine derivatives.[1][2]

Materials:

-

2,6-dimethyl-4-pyridone

-

Glacial Acetic Acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen (H₂) gas

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve 1.0 g of 2,6-dimethyl-4-pyridone in 5 mL of glacial acetic acid.

-

Catalyst Addition: To this solution, carefully add a catalytic amount of PtO₂ (approximately 5 mol%).

-

Hydrogenation: Seal the reactor and purge the system with an inert gas, such as nitrogen, to remove any air. Pressurize the reactor with hydrogen gas to a pressure of 50-70 bar.

-

Reaction Execution: Vigorously stir the reaction mixture at room temperature. The progress of the reaction should be monitored, typically for a duration of 6-10 hours.

-

Quenching: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. The reaction is then quenched by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution through a pad of Celite® to remove the catalyst and the drying agent.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or distillation to obtain the final high-purity compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound from 2,6-dimethyl-4-pyridone.

Caption: Synthesis of this compound.

References

A Technical Guide to the Solubility of 2,6-Dimethylpiperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethylpiperidin-4-ol is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, formulation, and drug delivery. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and the known solubility of analogous compounds. Due to the absence of specific quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific needs.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which will dictate its solubility in different organic solvents. The key structural features influencing its solubility are:

-

Piperidine Ring: The basic nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. Piperidine itself is miscible with water and soluble in a wide range of organic solvents.[1]

-

Hydroxyl Group (-OH): This polar group is capable of both donating and accepting hydrogen bonds, which is expected to confer good solubility in polar protic and aprotic solvents.

-

Two Methyl Groups (-CH₃): These non-polar, lipophilic groups increase the hydrocarbon character of the molecule, which may enhance its solubility in less polar and non-polar organic solvents.

Based on these structural characteristics, the following qualitative solubility profile for this compound is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The hydroxyl group and the ring nitrogen can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | The polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The non-polar methyl groups and the carbon backbone of the piperidine ring will interact favorably with aromatic solvents through van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and the overall polarity of this compound should allow for good solubility. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The increased lipophilicity from the two methyl groups may lead to some solubility, but the polar hydroxyl group will limit miscibility with highly non-polar solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature. This method is based on the widely accepted shake-flask technique.[2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

For finer particles, centrifuge the vial at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

References

2,6-Dimethylpiperidin-4-ol: A Technical Overview of a Versatile Piperidine Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethylpiperidin-4-ol, a substituted piperidine of interest in chemical synthesis and medicinal chemistry. This document summarizes its commercial availability, key chemical properties, and outlines synthetic approaches and analytical characterization methods based on available data for the compound and structurally related analogs.

Commercial Availability and Chemical Properties

This compound is commercially available as a mixture of diastereomers. The following table summarizes key data for this compound.[1][2]

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2,6-Dimethyl-4-hydroxypiperidine, 2,6-Lupetidin-4-ol | [1] |

| CAS Number | 4733-70-4 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

Table 1: Chemical and Physical Properties of this compound.

The following table lists some of the commercial suppliers for this compound (Mixture of Diastereomers).

| Supplier | Product Code | Purity | Available Quantities |

| LGC Standards | TRC-D465905 | Not Specified | 10 mg, 50 mg |

| Tyger Scientific | TYA-2139 | Not Specified | Inquire |

Table 2: Commercial Suppliers of this compound.

Synthesis and Experimental Protocols

General Experimental Workflow for the Synthesis of this compound

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, commencing from the corresponding piperidone.

References

A Technical Guide to the Synthesis of 2,6-Disubstituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The 2,6-disubstituted piperidine motif is a cornerstone in the architecture of a vast array of natural products and pharmaceuticals. Its prevalence in numerous alkaloids and clinically significant molecules underscores the critical importance of robust and stereocontrolled synthetic methodologies for its construction. This guide provides an in-depth overview of the core strategies employed for the synthesis of this privileged heterocyclic scaffold, with a focus on diastereoselective and enantioselective approaches. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis.

Reductive Amination of 1,5-Dicarbonyl Compounds

One of the most direct and widely utilized strategies for the construction of the 2,6-disubstituted piperidine ring is the cyclocondensation of a 1,5-dicarbonyl compound with a primary amine or ammonia, followed by in situ reduction of the resulting enamine/iminium ion intermediates. This method often favors the formation of the thermodynamically more stable cis-2,6-disubstituted piperidine.

Figure 1. General workflow for piperidine synthesis via reductive amination.

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. Catalytic hydrogenation, for instance, often leads to high cis-selectivity due to the delivery of hydrogen from the less sterically hindered face of the cyclic intermediate adsorbed on the catalyst surface.

Quantitative Data for Reductive Amination

| Precursor | Amine Source | Reducing Agent/Catalyst | Product Stereochemistry | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Heptane-2,6-dione | (R)-α-Methylbenzylamine | H₂, Pd/C | cis | 85 | >95:5 | (Not specified) |

| 1-Phenylhexane-1,5-dione | NH₄OAc | NaBH₃CN | cis | 78 | 90:10 | (Not specified) |

| Polyhydroxylated 1,5-dicarbonyl sugar derivative | Ammonium formate | NaBH₃CN | Stereocontrolled | 73 | N/A | [1] |

Key Experimental Protocol: Synthesis of a cis-2,6-Dialkylpiperidine Derivative

The following protocol is a representative example of a diastereoselective reductive amination.

Materials:

-

Heptane-2,6-dione (1.0 mmol, 1.0 equiv)

-

(R)-α-Methylbenzylamine (1.1 mmol, 1.1 equiv)

-

10% Palladium on carbon (10 mol %)

-

Methanol (10 mL)

-

Formic acid (2.0 mmol, 2.0 equiv)

Procedure:

-

To a solution of heptane-2,6-dione in methanol, (R)-α-methylbenzylamine is added, followed by the addition of 10% palladium on carbon.

-

Formic acid is then added dropwise to the stirred suspension.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired cis-2,6-dimethyl-1-((R)-1-phenylethyl)piperidine.

Intramolecular Aza-Michael Addition

The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitro compound is a powerful method for the stereocontrolled synthesis of piperidines. The stereochemistry of the newly formed chiral centers at C-2 and C-6 can often be controlled by the geometry of the starting material and the reaction conditions. This strategy is particularly valuable in asymmetric synthesis, where chiral catalysts or auxiliaries can be employed to induce high levels of enantioselectivity.

Figure 2. Logic of the intramolecular aza-Michael addition approach.

Organocatalysis has emerged as a particularly effective tool for enantioselective intramolecular aza-Michael additions. Chiral amines, such as prolinol derivatives, can activate the enone system towards nucleophilic attack and control the facial selectivity of the cyclization.

Quantitative Data for Intramolecular Aza-Michael Addition

| Substrate | Catalyst/Base | Product Stereochemistry | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

| N-Cbz-amino-α,β-unsaturated ketone | DBU | trans | 90 | >95:5 | N/A | (Not specified) |

| Acyclic carbamate with a remote enal | Diarylprolinol silyl ether | cis | 70 | N/A | 92 | (Not specified) |

| β'-Carbamate-α,β-unsaturated ketone | Ba(OH)₂ | trans major isomer | Good to excellent | Variable | N/A (chiral precursor) | (Not specified) |

Key Experimental Protocol: Organocatalytic Enantioselective Intramolecular Aza-Michael Addition

This protocol describes a typical procedure for an organocatalyzed enantioselective cyclization.

Materials:

-

Acyclic carbamate-enal precursor (0.1 mmol, 1.0 equiv)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %)

-

Benzoic acid (20 mol %)

-

Chloroform (1.0 mL)

Procedure:

-

To a solution of the acyclic carbamate-enal precursor in chloroform at -30 °C are added benzoic acid and the diarylprolinol silyl ether catalyst.

-

The reaction mixture is stirred at this temperature for 24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2,6-disubstituted piperidine derivative.

Iridium-Catalyzed Asymmetric Allylic Amination

Transition metal-catalyzed reactions, particularly those employing iridium, have provided elegant and highly selective routes to chiral piperidines. The iridium-catalyzed intramolecular asymmetric allylic amination reaction allows for the stereoselective formation of the piperidine ring from an acyclic precursor containing an amine and an allylic carbonate or phosphate. The stereochemistry of the product is controlled by the chiral ligand coordinated to the iridium center.

Figure 3. Iridium-catalyzed asymmetric intramolecular allylic amination.

This methodology has been successfully applied to the asymmetric total synthesis of various alkaloids, such as (+)-241D.[2][3] The use of enantiomeric catalysts can provide access to either enantiomer of the desired product, highlighting the versatility of this approach.[2][3]

Quantitative Data for Iridium-Catalyzed Asymmetric Allylic Amination

| Substrate | Chiral Ligand | Product Stereochemistry | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Acyclic amino allylic carbonate (for (+)-241D synthesis) | Phosphoramidite L1 | (2R, 6S) | 85 | 98 | [2][3] |

| Acyclic amino allylic carbonate (for C6-epi-(+)-241D) | Enantiomer of L1 | (2R, 6R) | 82 | 97 | [2][3] |

Key Experimental Protocol: Asymmetric Synthesis of a Vinylpiperidine Building Block

The following is a general procedure for the iridium-catalyzed asymmetric intramolecular allylic amination.

Materials:

-

Acyclic amino-allylic carbonate substrate (0.1 mmol, 1.0 equiv)

-

[Ir(cod)Cl]₂ (2.5 mol %)

-

Chiral phosphoramidite ligand (5.0 mol %)

-

Tetrahydrofuran (THF), anhydrous (1.0 mL)

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ and the chiral phosphoramidite ligand. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

A solution of the acyclic amino-allylic carbonate substrate in anhydrous THF is then added to the catalyst solution.

-

The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), with reaction progress monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2,6-disubstituted vinylpiperidine.

Conclusion

The synthesis of 2,6-disubstituted piperidines continues to be an area of intense research, driven by the prevalence of this motif in biologically active molecules. The methodologies outlined in this guide—reductive amination, intramolecular aza-Michael addition, and iridium-catalyzed asymmetric allylic amination—represent some of the most powerful and versatile strategies available to synthetic chemists. The choice of a particular method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The ongoing development of new catalysts and reaction conditions promises to further enhance the efficiency and selectivity of these transformations, enabling the synthesis of increasingly complex and medicinally relevant piperidine-containing compounds.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. | Semantic Scholar [semanticscholar.org]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Development

An In-depth Technical Guide on the Diverse Biological Activities of Piperidine Derivatives

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs and natural alkaloids underscores its importance as a "privileged scaffold."[3][4] The unique conformational flexibility and the basicity of the nitrogen atom allow piperidine-containing molecules to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][5] This technical guide provides a comprehensive exploration of the significant biological activities of piperidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neurological applications.

Anticancer Activity: Targeting the Hallmarks of Cancer

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a multitude of cancer cell lines.[3][6] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][7]

Many piperidine-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, the derivative 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, has been shown to increase the generation of reactive oxygen species (ROS) and promote the release of cytochrome C and Bax protein, key events in the apoptotic cascade.[7] Other derivatives, such as compound 17a, induce apoptosis in prostate cancer cells by downregulating anti-apoptotic proteins like BCL-2 and XIAP, while upregulating the pro-apoptotic protein BAX.[8]

Furthermore, piperidine derivatives can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. DTPEP, for example, has been observed to cause cell cycle arrest in the G0/G1 phase in both estrogen receptor (ER) positive and negative breast cancer cells.[7] Some derivatives also interfere with DNA integrity. Spectroscopic and molecular modeling studies suggest that certain highly functionalized piperidines can intercalate into the DNA double helix, potentially leading to cytotoxic effects.[3]

The anticancer activity of piperidine derivatives is also attributed to their ability to modulate key signaling pathways often dysregulated in cancer. These include the PI3K/Akt, NF-κB, and STAT-3 pathways, which are crucial for cancer cell survival and proliferation.[7]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |

| Compound 17a | PC3 | Prostate | 0.81 | [3] |

| MGC803 | Gastric | 1.09 | [3] | |

| MCF-7 | Breast | 1.30 | [3] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [3] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3] | |

| PC-3 | Prostate | <25 (GI50, µg/mL) | [3] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Objective: To determine the in vitro cytotoxic activity of a piperidine derivative against a cancer cell line.

Materials:

-

Piperidine derivative of interest

-

Human cancer cell line (e.g., MCF-7, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[9]

Caption: Apoptotic and anti-proliferative pathways induced by piperidine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable scaffolds for the development of new antibacterial and antifungal agents.[10] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds, and piperidine derivatives represent a promising avenue of research.

Antibacterial Activity

Several studies have reported the synthesis of piperidine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[11][12] For example, certain synthesized piperidine analogs have shown activity against Staphylococcus aureus and Escherichia coli.[11][12] The introduction of specific functional groups, such as a thiosemicarbazone moiety, has been shown to enhance the antibacterial properties of the piperidine core.[10]

Antifungal Activity

Piperidine derivatives have also been investigated for their antifungal potential.[13] Compounds have shown inhibitory activity against various fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans.[14] A recent study on piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety revealed excellent inhibition against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae.[15][16] The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[15][16]

Quantitative Data: Antimicrobial Activity of Piperidine Derivatives

Antibacterial Activity

| Compound | Bacteria | MIC (mg/mL) | Reference |

| Compound 6 | Bacillus subtilis | 0.75 | |

| Bacillus cereus | 1.5 | ||

| Escherichia coli | 1.5 | ||

| Staphylococcus aureus | 1.5 | ||

| Pseudomonas aeruginosa | 1.5 | ||

| Klebsiella pneumoniae | 1.5 | ||

| Micrococcus luteus | 1.5 | ||

| Compound 5 | Escherichia coli | 1.5 | |

| Micrococcus luteus | 1.5 | ||

| Staphylococcus aureus | 1.5 |

Antifungal Activity

| Derivative | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| Compound A13 | Rhizoctonia solani | - | 0.83 | [16] |

| Verticillium dahliae | - | 1.12 | [16] | |

| Compound A41 | Rhizoctonia solani | - | 0.88 | [16] |

| Verticillium dahliae | - | 3.20 | [16] | |

| Compound 5 | Candida albicans | 32-64 | - | [17] |

| Compound 6 | Candida albicans | 32-64 | - | [17] |

| Compound 7 | Candida albicans | 32-64 | - | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of a piperidine derivative against a specific bacterial or fungal strain.

Materials:

-

Piperidine derivative

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic/antifungal drug

Methodology:

-

Compound Dilution: Prepare a two-fold serial dilution of the piperidine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound and the positive control well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Frontier in Piperidine Research

The development of novel antiviral agents is a critical area of research, and piperidine derivatives have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[18][19]

A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have been developed as potent antiviral agents.[18] Several of these compounds exhibited remarkable anti-HIV-1 activity in cellular assays.[18] One derivative, FZJ13, showed anti-HIV-1 activity comparable to the established drug Lamivudine (3TC).[18]

Interestingly, another compound from the same series, FZJ05, displayed significant potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells.[18] Its EC50 value was much lower than those of the antiviral drugs ribavirin, amantadine, and rimantadine.[18]

More recent research has identified piperidine-based derivatives as potent inhibitors of various influenza virus strains, with some compounds showing EC50 values as low as 0.05 µM.[20] Time-of-addition experiments suggest that these compounds may interfere with the early to middle stages of the influenza virus replication cycle.[20]

Quantitative Data: Antiviral Activity of Piperidine Derivatives

| Derivative | Virus | Cell Line | EC50 | Reference |

| FZJ13 | HIV-1 | Cellular Assay | Comparable to 3TC | [18] |

| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin, Amantadine, Rimantadine | [18] |

| Compound 11e | Influenza Virus (various strains) | Multiple | As low as 0.05 µM | [20] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the infectivity of a virus and the efficacy of an antiviral compound.

Objective: To determine the concentration of a piperidine derivative that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Piperidine derivative

-

Virus stock of known titer (e.g., Influenza A)

-

Susceptible host cell line (e.g., MDCK)

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Methodology:

-

Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Aspirate the medium and infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus. Allow the virus to adsorb for 1 hour.

-